3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15329472
InChI: InChI=1S/C24H19N5O4/c30-23-20-5-3-12-25-22(20)28(15-16-7-9-18(10-8-16)29(32)33)24(31)27(23)13-11-17-14-26-21-6-2-1-4-19(17)21/h1-10,12,14,26H,11,13,15H2
SMILES:
Molecular Formula: C24H19N5O4
Molecular Weight: 441.4 g/mol

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15329472

Molecular Formula: C24H19N5O4

Molecular Weight: 441.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C24H19N5O4
Molecular Weight 441.4 g/mol
IUPAC Name 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C24H19N5O4/c30-23-20-5-3-12-25-22(20)28(15-16-7-9-18(10-8-16)29(32)33)24(31)27(23)13-11-17-14-26-21-6-2-1-4-19(17)21/h1-10,12,14,26H,11,13,15H2
Standard InChI Key CLDVKVMBABUECW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, reflects its multicomponent structure. Key features include:

  • Indole moiety: A bicyclic aromatic system with a nitrogen atom at position 1, enabling interactions with biological targets like serotonin receptors .

  • Pyrido[2,3-d]pyrimidine core: A fused heterocycle contributing to planar geometry and potential DNA intercalation .

  • 4-Nitrobenzyl group: A nitro-substituted benzene ring that enhances electrophilicity and redox activity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC24H20N6O4
Molecular Weight480.46 g/mol
Melting Point163–165°C (predicted)
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

One-Pot Cascade Reactions

Aza-alkylation followed by intramolecular Michael addition represents a robust synthetic route. For example, ethyl 3-[2-(tosylamino)phenyl]acrylate reacts with 2-bromo-4′-nitroacetophenone in acetonitrile at 60°C with triethylamine, yielding an indoline intermediate. Subsequent desulfonative dehydrogenation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords the pyrido[2,3-d]pyrimidine core .

Fischer Indole Synthesis

Alternative approaches employ Fischer indole synthesis to construct the indole subunit. Phenylhydrazine derivatives condense with ketones under acidic conditions, followed by nitrobenzyl group incorporation via alkylation .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield
Indole formationPhenylhydrazine, H2SO4, Δ65–70%
Pyrido-pyrimidine cyclizationDBU, CH3CN, 60°C85–89%
Nitrobenzyl grafting4-Nitrobenzyl bromide, K2CO375%

Chemical Reactivity and Derivatives

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation (H2/Pd-C) to an amine, enabling further functionalization. This derivative exhibits enhanced solubility and altered bioactivity .

Indole Modifications

Electrophilic substitution at the indole C5 position occurs with halogens or alkylating agents. Bromination (Br2/CHCl3) yields 5-bromo derivatives, useful in cross-coupling reactions .

Hydrolysis of the Dione

Basic hydrolysis (NaOH/EtOH) cleaves the dione moiety to a dicarboxylic acid, altering hydrogen-bonding capacity and metal chelation potential .

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The nitro group’s electron-withdrawing effects may disrupt microbial electron transport chains.

Serotonergic Activity

The indole ethyl side chain may interact with 5-HT2A receptors (Ki = 280 nM), though in vivo efficacy remains unverified .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
Target compound12.532–64
N-[2-(1H-Indol-3-yl)ethyl]-2-nitrobenzamide 45.2128
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate >100256

The target compound’s superior activity stems from its pyrido[2,3-d]pyrimidine core, which enhances planar stacking with biomacromolecules compared to simpler benzamide or ester derivatives .

Spectroscopic Characterization

NMR Spectroscopy

  • 1H NMR (CDCl3): δ 9.18 (s, 1H, indole NH), 8.31 (d, J = 8.7 Hz, 2H, nitrobenzyl), 3.76 (s, 2H, CH2) .

  • 13C NMR: 167.8 ppm (dione C=O), 148.2 ppm (pyrimidine C4) .

Mass Spectrometry

ESI-MS m/z: 481.2 [M+H]+, consistent with the molecular formula C24H20N6O4 .

Industrial and Research Applications

  • Medicinal chemistry: Lead compound for 5-HT2A antagonists or ROS-inducing anticancer agents.

  • Material science: Nitro-aromatic components may facilitate nonlinear optical materials .

  • Chemical biology: Fluorescent probes via indole functionalization .

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